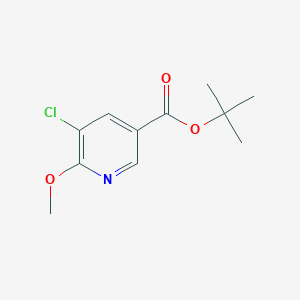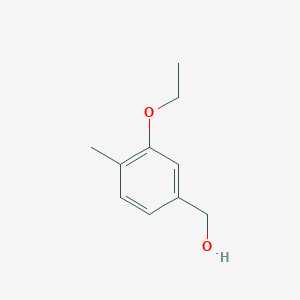
(3-Ethoxy-4-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the benzylic position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions: (3-Ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.
科学研究应用
(3-Ethoxy-4-methylphenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects .
相似化合物的比较
- (4-Ethoxy-3-methylphenyl)methanol
- (3-Ethoxy-4-methoxyphenyl)methanol
- (3-Ethoxy-4-methylphenyl)ethanol
Comparison: (3-Ethoxy-4-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(3-ethoxy-4-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |
InChI 键 |
BMKXBXGQRXZFSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

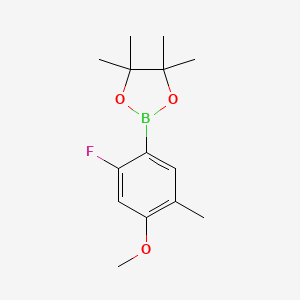
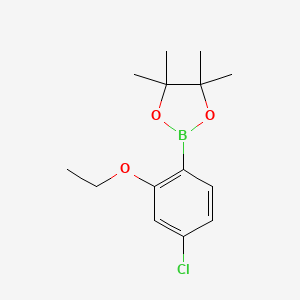
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
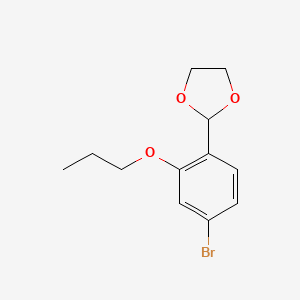

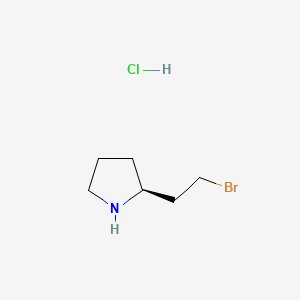
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
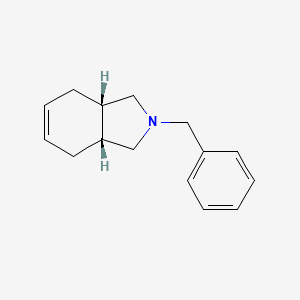
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
